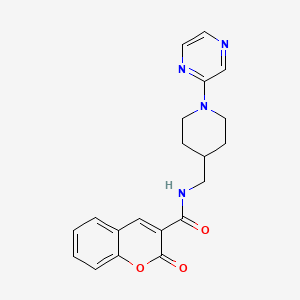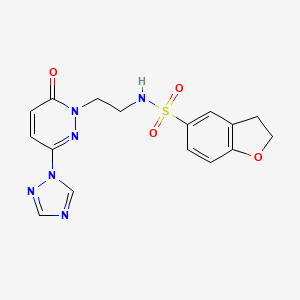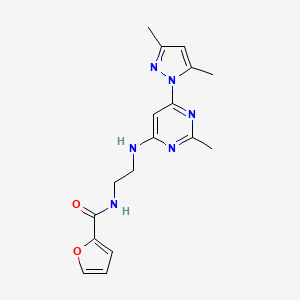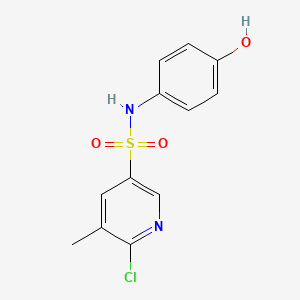![molecular formula C21H20FN3O3S B2655708 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide CAS No. 893935-90-5](/img/structure/B2655708.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide” is a complex organic compound. It contains a total of 52 bonds, including 32 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 3 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 secondary amide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyrazoles, have been studied extensively. They are known to participate in a variety of chemical reactions, including reactions with amines, alcohols, and acids .科学的研究の応用
Antiviral Properties
Studies have demonstrated that derivatives of this compound exhibit significant antiviral activity. It has been tested against various viruses, including the Newcastle disease virus, showing efficacy comparable to known antiviral drugs like Ribavirin . This makes it a valuable compound for further development in antiviral therapeutics.
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation by inhibiting specific enzymes and pathways involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This suggests its possible application in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Activity
This compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it can be explored for use in anti-aging and skincare products .
Cardioprotective Effects
Studies have indicated that the compound may have cardioprotective effects by reducing oxidative stress and inflammation in cardiac tissues. This suggests its potential use in the treatment of cardiovascular diseases such as heart failure and myocardial infarction .
Potential in Drug Delivery Systems
The unique chemical structure of this compound makes it suitable for use in drug delivery systems. It can be used to enhance the solubility, stability, and bioavailability of other drugs, making it a valuable component in the formulation of new pharmaceutical products .
将来の方向性
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c22-16-9-11-17(12-10-16)25-21(18-13-29(27,28)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVYLRTPIXHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)




![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide](/img/structure/B2655639.png)

![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)